![molecular formula C22H22ClNO B14080211 {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol CAS No. 10126-24-6](/img/structure/B14080211.png)
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a dimethylamino group, and a diphenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-[(dimethylamino)methyl]benzaldehyde with diphenylmethanol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary alcohols.
Applications De Recherche Scientifique
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {5-Chloro-2-[(methylamino)methyl]phenyl}(phenyl)methanol
- {5-Chloro-2-[(dimethylamino)methyl]phenyl}(phenyl)methanol
Uniqueness
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
10126-24-6 |
|---|---|
Formule moléculaire |
C22H22ClNO |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
[5-chloro-2-[(dimethylamino)methyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22ClNO/c1-24(2)16-17-13-14-20(23)15-21(17)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,25H,16H2,1-2H3 |
Clé InChI |
YNSYOGUWHDIBCL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)

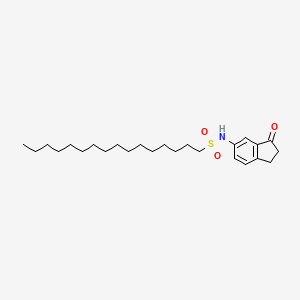
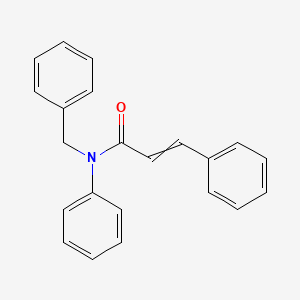
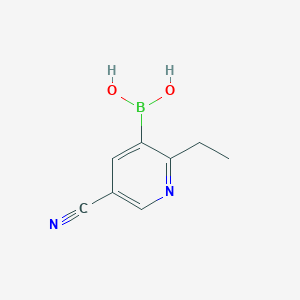

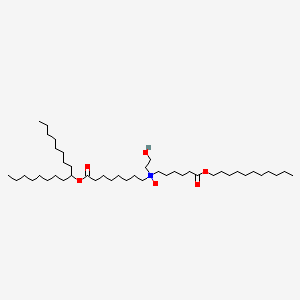

![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
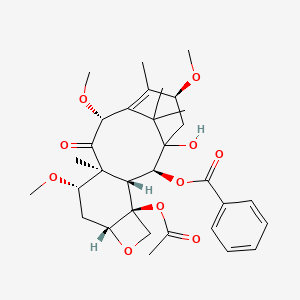
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
